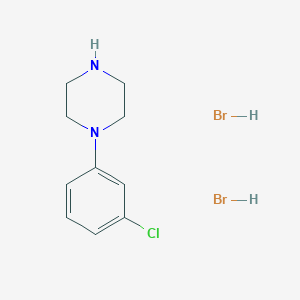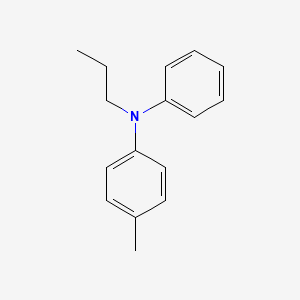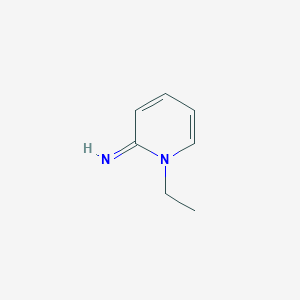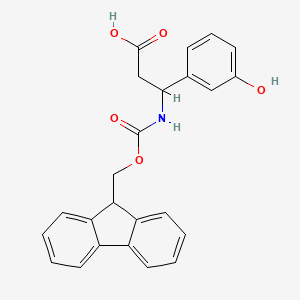
CID 133109950
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentadienylthallium, also known as thallium cyclopentadienide, is an organothallium compound with the chemical formula C₅H₅Tl. This light yellow solid is insoluble in most organic solvents but sublimes readily. It is used as a precursor to transition metal and main group cyclopentadienyl complexes, as well as organic cyclopentadiene derivatives .
Métodos De Preparación
Cyclopentadienylthallium is typically prepared by the reaction of thallium (I) sulfate, sodium hydroxide, and cyclopentadiene :
Tl2SO4+2NaOH→2TlOH+Na2SO4
TlOH+C5H6→TlC5H5+H2O
The compound adopts a polymeric structure, consisting of infinite chains of bent metallocenes. Upon sublimation, the polymer cracks into monomers of C₅v symmetry . Another method involves the reaction of zero-valent thallium with cyclopentadiene .
Análisis De Reacciones Químicas
Cyclopentadienylthallium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thallium (III) compounds.
Reduction: It can be reduced to thallium (I) compounds.
Substitution: It can participate in substitution reactions to form various cyclopentadienyl derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen or halogens, and reducing agents like hydrogen or lithium aluminum hydride. Major products formed from these reactions include thallium (III) cyclopentadienyl complexes and substituted cyclopentadienyl derivatives .
Aplicaciones Científicas De Investigación
Cyclopentadienylthallium has several scientific research applications:
Biology: It is used in the study of biological systems involving thallium and cyclopentadienyl ligands.
Mecanismo De Acción
The mechanism of action of cyclopentadienylthallium involves its ability to act as a ligand, forming complexes with various metals. These complexes can participate in a range of chemical reactions, including catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions .
Comparación Con Compuestos Similares
Cyclopentadienylthallium is unique compared to other cyclopentadienyl compounds due to its lower air sensitivity and reduced reactivity. Similar compounds include:
Cyclopentadienyl sodium (C₅H₅Na): More reactive and air-sensitive.
Cyclopentadienyl magnesium bromide (C₅H₅MgBr): Used in Grignard reactions.
Cyclopentadienyl magnesium (C₁₀H₁₀Mg): Also used in organometallic synthesis.
Cyclopentadienylthallium’s stability and ease of handling make it a valuable reagent in various chemical syntheses.
Propiedades
Fórmula molecular |
C5H10Tl |
|---|---|
Peso molecular |
274.52 g/mol |
InChI |
InChI=1S/C5H10.Tl/c1-2-4-5-3-1;/h1-5H2; |
Clave InChI |
KBDPYFKQFPCULW-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC1.[Tl] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13398412.png)

![(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13398422.png)
![2-[[5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol](/img/structure/B13398423.png)
![azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B13398434.png)

![4-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13398450.png)

![9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13398473.png)



![[4-[[5-[4-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B13398499.png)

